molecular formula C15H10Br2Cl2N6O B11520677 N~1~-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1H-tetrazole-1,5-diamine

N~1~-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B11520677
M. Wt: 521.0 g/mol
InChI Key: ISCLZETYOOCWGG-AERZKKPOSA-N
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Description

(1E)-N1-({3,5-Dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N1-({3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine typically involves multiple steps:

    Formation of the Dichlorophenylmethoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate methoxy reagent under controlled conditions.

    Bromination: The intermediate is then brominated to introduce the dibromo groups at the 3 and 5 positions.

    Condensation with Tetrazole: The final step involves the condensation of the brominated intermediate with a tetrazole derivative under specific conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can occur at the bromine and chlorine sites, potentially leading to debromination or dechlorination.

    Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with fewer halogen atoms.

    Substitution: Substituted derivatives where halogen atoms are replaced by nucleophiles.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Its halogenated structure makes it useful in the development of new materials with specific electronic properties.

Biology and Medicine:

    Drug Development:

    Biological Probes: Can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.

    Coatings and Adhesives: Its chemical stability makes it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of (1E)-N1-({3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • (1E)-N1-({3,5-Dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine
  • 3-Bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Comparison:

  • Structural Differences: While both compounds contain bromine and tetrazole rings, the presence of different functional groups (e.g., hydroxy vs. methoxy) can significantly affect their reactivity and applications.
  • Reactivity: The presence of different halogen atoms and functional groups can lead to variations in reactivity, particularly in substitution and oxidation reactions.
  • Applications: The unique combination of halogen atoms and functional groups in (1E)-N1-({3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine makes it particularly suitable for applications in drug development and materials science, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H10Br2Cl2N6O

Molecular Weight

521.0 g/mol

IUPAC Name

1-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C15H10Br2Cl2N6O/c16-10-3-9(6-21-25-15(20)22-23-24-25)14(12(17)4-10)26-7-8-1-2-11(18)5-13(8)19/h1-6H,7H2,(H2,20,22,24)/b21-6+

InChI Key

ISCLZETYOOCWGG-AERZKKPOSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/N3C(=NN=N3)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NN3C(=NN=N3)N

Origin of Product

United States

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